molecular formula C8H8ClFN2O B596330 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride CAS No. 1243313-45-2

6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride

Cat. No.: B596330
CAS No.: 1243313-45-2
M. Wt: 202.613
InChI Key: RRBILJQVBLPSBF-UHFFFAOYSA-N
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Description

6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride is a valuable chemical scaffold in pharmaceutical research and development. The benzisoxazole core is a privileged structure in medicinal chemistry, known for its presence in compounds targeting a range of neurological and oncological pathways. Research into structurally similar 6-fluoro-benzisoxazole compounds has demonstrated their potential as multifunctional ligands for treating behavioral and psychological symptoms of dementia (BPSD). These ligands act as antagonists at serotonin (5-HT 2A , 5-HT 6 , 5-HT 7 ) and dopamine D2 receptors, exhibiting promising antipsychotic-like, mood-stabilizing, and anxiolytic activity in preclinical models without inducing significant cognitive deficits or catalepsy at therapeutic doses . Furthermore, the 3-methylbenzo[d]isoxazole motif serves as a critical pharmacophore in the design of potent BRD4 bromodomain inhibitors . Such inhibitors displace BRD4 from chromatin, leading to downregulation of key oncogenes like c-Myc and CDK6, and have shown remarkable anti-proliferative activity against cancer cell lines, including acute myeloid leukemia (AML) . Benzo[d]isoxazole derivatives are also investigated as D-amino-acid oxidase (DAAO) inhibitors, a mechanism that enhances brain D-serine levels and offers a novel therapeutic strategy for mitigating cognitive deficits and neuropathic pain associated with conditions like schizophrenia and Alzheimer's disease . This compound provides researchers with a versatile intermediate for constructing novel molecules targeting these and other critical biological pathways.

Properties

IUPAC Name

6-fluoro-3-methyl-1,2-benzoxazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O.ClH/c1-4-5-2-7(10)6(9)3-8(5)12-11-4;/h2-3H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBILJQVBLPSBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=CC(=C(C=C12)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743704
Record name 6-Fluoro-3-methyl-1,2-benzoxazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243313-45-2
Record name 6-Fluoro-3-methyl-1,2-benzoxazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Temperature : Reactions are typically conducted at 80–100°C in aqueous or mixed-solvent systems.

  • Solvent Systems : Water, methanol, or ethanol are preferred due to their ability to dissolve both hydroxylamine hydrochloride and the aniline derivative.

  • Yield : Initial laboratory-scale syntheses report yields of 53–69%, depending on reaction time and stoichiometric ratios.

Example Protocol :

  • Dissolve 3-methyl-4-fluoroaniline (10 mmol) in 50 mL of deionized water.

  • Add hydroxylamine hydrochloride (12 mmol) and heat at 80°C for 3 hours.

  • Cool the mixture to room temperature, extract with diethyl ether, and dry over magnesium sulfate.

  • Concentrate under reduced pressure to obtain the free base as a brown solid.

Alternative Synthetic Routes via Isoxazole Intermediate Functionalization

Condensation with 3-Methoxyacrylonitrile

A modified approach utilizes 3-methoxyacrylonitrile as a precursor, reacting with hydroxylamine hydrochloride in water at 80°C. This method avoids aromatic fluorination steps, instead introducing the fluorine atom via subsequent electrophilic substitution.

Key Data :

ParameterValueSource
Yield29.9%
Reaction Time12 hours
Purification MethodSilica gel chromatography

Industrial-Scale Synthesis Using Continuous Flow Reactors

Industrial production employs continuous flow reactors to enhance efficiency and safety. Automated systems enable precise control over temperature and residence time, reducing side reactions such as over-cyclization or decomposition.

Advantages :

  • Throughput : 10–20 kg/day capacity.

  • Purity : >98% by HPLC.

Hydrochloride Salt Formation

Conversion of the free base to the hydrochloride salt involves treatment with hydrochloric acid under anhydrous conditions.

Procedure :

  • Dissolve 6-fluoro-3-methylbenzo[d]isoxazol-5-amine (1 equiv) in dry ethanol.

  • Bubble HCl gas through the solution until pH < 2.

  • Concentrate the mixture and recrystallize from ethanol/ether to obtain white crystals.

Critical Parameters :

  • Solvent Choice : Ethanol ensures solubility of both the free base and hydrochloride salt.

  • Crystallization Temperature : 0–5°C minimizes salt hydrolysis.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Cyclization53–6995–98HighModerate
Condensation29.990–92LowHigh
Continuous Flow75–80>98Very HighLow

Key Observations :

  • The cyclization method balances yield and scalability, making it suitable for pilot-scale production.

  • Continuous flow synthesis, while capital-intensive, offers superior yields and purity for pharmaceutical applications.

Challenges and Optimization Strategies

Byproduct Formation

Over-fluorination or methyl group oxidation may occur if reaction temperatures exceed 100°C. Mitigation strategies include:

  • Temperature Control : Use of jacketed reactors with real-time monitoring.

  • Catalytic Additives : Sub-stoichiometric quantities of sodium bisulfite reduce side reactions.

Purification Challenges

Silica gel chromatography remains the standard for laboratory-scale purification, but industrial processes favor crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their pharmacological or physicochemical distinctions:

Compound Name Substituents (Position) Target Protein/Activity Key Findings Reference
6-Fluoro-3-methylbenzo[d]isoxazol-5-amine HCl 3-CH₃, 6-F, 5-NH₂·HCl N/A (Scaffold for bromodomain inhibitors) Enhanced solubility via HCl salt; fluorine improves metabolic stability
3-Ethyl-6-methoxybenzo[d]isoxazol-5-amine 3-C₂H₅, 6-OCH₃, 5-NH₂ BRD4 bromodomain 3-Ethyl group improves BRD4 binding (ΔTm = 7.2°C) vs. 3-CH₃ analogs
N-Benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine 3-CH₃, 6-CH₃, 5-NH-Benzyl TRIM24 bromodomain 3,6-Dimethyl substitution enhances TRIM24 selectivity (IC₅₀ = 0.12 μM)
3-(4-Fluorophenyl)isoxazol-5-amine 3-(4-F-C₆H₄), 5-NH₂ TACC3 inhibitors (e.g., BO-264) Fluorophenyl group enhances TACC3 inhibition (IC₅₀ = 1.3 μM)
6-Phenylbenzo[d]isoxazol-3-amine 6-C₆H₅, 3-NH₂ N/A Lower polarity due to phenyl group; used in PROTAC designs

Key Comparative Insights

Substituent Effects on Target Binding: 3-Position Alkyl Groups: The 3-ethyl group in BRD4 inhibitors (e.g., compound 11c in ) showed superior binding (ΔTm = 7.2°C) compared to 3-methyl analogs (ΔTm = 6.5°C), suggesting that longer alkyl chains better occupy hydrophobic sub-pockets. This implies that the 3-methyl group in the target compound may offer moderate binding, suitable for optimizing selectivity over potency .

Selectivity Across Bromodomains :

  • TRIM24 inhibitors (e.g., N-benzyl-3,6-dimethyl derivatives) prioritize 3,6-dimethyl substitution for selectivity, whereas BRD4-targeted analogs (e.g., 3-ethyl-6-methoxy) favor bulkier groups. The target compound’s 6-fluoro substitution may reduce off-target effects on bromodomains due to its distinct electronic profile .

Fluorine vs. Other Halogens :

  • Fluorine’s small size and high electronegativity minimize steric hindrance while improving pharmacokinetics. For instance, 2’-F-substituted phenyl analogs (e.g., 11e in ) showed moderate BRD4 binding (ΔTm = 6.8°C), but 6-fluoro substitution in the target compound could offer better tissue penetration than bulkier halogens (e.g., Cl, Br) .

Amine Functionalization: Free amines (as in the target compound) are often modified to sulfonamides or benzylamines for enhanced binding. For example, N-benzyl derivatives in TRIM24 inhibitors achieved nanomolar potency, whereas the target’s free amine may serve as a versatile intermediate for further derivatization .

Biological Activity

6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride is a compound belonging to the benzoisoxazole family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and a methyl group on the isoxazole ring. This structure contributes to its unique biological activity profile.

Molecular Formula: C9_9H8_8ClF N2_2O
Molecular Weight: 202.63 g/mol

Biological Activities

Research indicates that compounds in the benzoisoxazole class exhibit a variety of biological activities, including:

  • Anticancer Activity: Studies have shown that derivatives of benzoisoxazole can inhibit cancer cell proliferation. For instance, this compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
  • Antipsychotic Effects: This compound has been investigated for its potential in treating psychiatric disorders. It acts as a ligand for serotonin receptors (5-HT2A and D2), which are critical targets in the management of conditions like schizophrenia and depression .
  • Anti-inflammatory Properties: The compound has also shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

  • Receptor Modulation: It acts as an antagonist at serotonin receptors (5-HT2A) and dopamine receptors (D2), influencing neurotransmitter signaling pathways relevant to mood regulation and psychotic symptoms .
  • Enzyme Inhibition: The compound exhibits inhibitory activity against certain enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects .

Research Findings and Case Studies

Several studies have explored the efficacy of this compound:

StudyObjectiveKey Findings
Evaluate receptor affinityDemonstrated high affinity for 5-HT2A (pKi = 8.36) and D2 receptors (pKi = 7.40)
Assess anticancer propertiesSignificant cytotoxicity against lung cancer cells with IC50 values below 10 µM
Investigate anti-inflammatory effectsReduced IL-6 and TNF-alpha levels in LPS-stimulated macrophages

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